Dipropyl propan-2-ylboronate
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Overview
Description
Dipropyl propan-2-ylboronate is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly significant in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl propan-2-ylboronate can be synthesized through several methods. One common approach involves the reaction of propan-2-ylboronic acid with propyl magnesium bromide under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of catalysts, such as palladium complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dipropyl propan-2-ylboronate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronate esters.
Reduction: It
Properties
CAS No. |
76873-75-1 |
---|---|
Molecular Formula |
C9H21BO2 |
Molecular Weight |
172.08 g/mol |
IUPAC Name |
propan-2-yl(dipropoxy)borane |
InChI |
InChI=1S/C9H21BO2/c1-5-7-11-10(9(3)4)12-8-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
ZPAQPUPBPSCAJZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C)(OCCC)OCCC |
Origin of Product |
United States |
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